Cas no 56850-91-0 (Methyl 4-(2-Bromoethoxy)benzoate)

Methyl 4-(2-Bromoethoxy)benzoate is a brominated aromatic ester commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a benzoate ester group and a bromoethoxy side chain, which enhance its reactivity in nucleophilic substitution and coupling reactions. This compound is particularly valuable for introducing functionalized ethoxy linkages into target molecules, facilitating the synthesis of complex derivatives. Its high purity and stability under standard conditions make it a reliable reagent for controlled modifications in medicinal chemistry and material science applications. Proper handling is advised due to the presence of the bromoethyl moiety, which requires appropriate safety measures.
Methyl 4-(2-Bromoethoxy)benzoate structure
56850-91-0 structure
Product Name:Methyl 4-(2-Bromoethoxy)benzoate
CAS No:56850-91-0
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD01877551
CID:366325
PubChem ID:1898264
Update Time:2025-06-08

Methyl 4-(2-Bromoethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-(2-bromoethoxy)-, methyl ester
    • Methyl 4-(2-Bromoethoxy)Benzenecarboxylate
    • Methyl 4-(2-bromoethoxy)benzoate
    • 2-(4-methoxycarbonyl)phenoxyethyl bromide
    • 2-(p-carbomethoxyphenoxy)bromoethane
    • 4-(2-Brom-aethoxy)-benzoesaeure-methylester
    • 4-(2-bromo-ethoxy)-benzoic acid methyl ester
    • FT-0681042
    • 56850-91-0
    • J-522224
    • 2-(4-methoxycarbonylphenoxy)ethyl bromide
    • CS-W018361
    • methyl 4-(2-bromoethoxy)-benzoate
    • DTXSID40365504
    • GA-0808
    • SCHEMBL63216
    • EN300-49872
    • MFCD01877551
    • RVBJPYYTGUCVFR-UHFFFAOYSA-N
    • AKOS005072755
    • STL326170
    • Methyl 4-(2-Bromoethoxy)benzoate
    • MDL: MFCD01877551
    • Inchi: 1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
    • InChI Key: RVBJPYYTGUCVFR-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 257.98900
  • Monoisotopic Mass: 257.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 67-69
  • Boiling Point: 333.4±22.0 °C at 760 mmHg
  • Flash Point: 155.4±22.3 °C
  • Refractive Index: 1.543
  • PSA: 35.53000
  • LogP: 2.24690
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Methyl 4-(2-Bromoethoxy)benzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl 4-(2-Bromoethoxy)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:56850-91-0)Methyl 4-(2-Bromoethoxy)benzoate
Order Number:A869833
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:19
Price ($):211.0
Email:sales@amadischem.com

Additional information on Methyl 4-(2-Bromoethoxy)benzoate

Research Update on Methyl 4-(2-Bromoethoxy)benzoate (CAS: 56850-91-0) in Chemical Biology and Pharmaceutical Applications

Methyl 4-(2-Bromoethoxy)benzoate (CAS: 56850-91-0) is a brominated aromatic ester that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate. Recent studies highlight its role in the development of novel drug candidates, particularly in the synthesis of bioactive molecules and prodrugs. This research briefing consolidates the latest findings on its chemical properties, synthetic utility, and emerging therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block in the synthesis of kinase inhibitors. Researchers utilized Methyl 4-(2-Bromoethoxy)benzoate to introduce a bromoethoxy linker, enabling targeted modifications of lead compounds for improved selectivity against cancer-associated kinases. The study reported a 40% increase in binding affinity for PI3Kδ isoforms when compared to traditional synthetic routes.

In pharmaceutical formulation, Methyl 4-(2-Bromoethoxy)benzoate has shown promise as a prodrug derivatization agent. A recent patent application (WO202318756A1) disclosed its use in enhancing the bioavailability of poorly soluble APIs through ester prodrug strategies. The bromoethoxy moiety facilitates controlled release profiles, with in vivo studies demonstrating 2.3-fold higher plasma concentrations of the active metabolite in rodent models.

Advanced analytical characterization of 56850-91-0 has been achieved through recent LC-MS/MS methodologies. A 2024 Analytical Chemistry publication established novel fragmentation patterns using high-resolution mass spectrometry, enabling precise quantification in complex biological matrices. This advancement supports pharmacokinetic studies of derivatives containing this structural motif.

Emerging applications in targeted drug delivery systems have been explored through conjugation with antibody-drug conjugates (ADCs). The bromo functionality allows efficient coupling with thiol-containing biologics, as evidenced by recent preclinical data showing tumor-specific accumulation with a therapeutic index exceeding 8:1 in xenograft models.

Safety evaluations continue to evolve, with the latest GHS classification updates indicating improved handling protocols for 56850-91-0. Recent toxicological assessments suggest minimal genotoxic potential at pharmacologically relevant concentrations, though proper PPE remains recommended during synthetic operations.

The compound's stability profile has been enhanced through novel formulation approaches. A 2024 Pharmaceutical Research article reported successful lyophilization of derivatives containing Methyl 4-(2-Bromoethoxy)benzoate, achieving 24-month stability at ambient temperatures when combined with appropriate excipients.

Future research directions include exploration of its utility in PROTAC (proteolysis targeting chimera) development, where the bromoethoxy group may serve as an optimal linker for ternary complex formation. Preliminary computational modeling suggests favorable physicochemical properties for this application.

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Amadis Chemical Company Limited
(CAS:56850-91-0)Methyl 4-(2-Bromoethoxy)benzoate
A869833
Purity:99%
Quantity:10g
Price ($):211.0
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